molecular formula C23H17Cl2N5OS B11694431 N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11694431
M. Wt: 482.4 g/mol
InChI Key: VHHQOUSLZVUEGH-VULFUBBASA-N
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Description

This compound is a sulfanyl acetohydrazide derivative featuring a 1,2,4-triazole core substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively. The hydrazide moiety is further functionalized with a 4-chlorophenylmethylidene group. The synthesis involves condensation of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 4-chlorobenzaldehyde in ethanol under acidic conditions, a method common to analogous hydrazide derivatives .

Properties

Molecular Formula

C23H17Cl2N5OS

Molecular Weight

482.4 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17Cl2N5OS/c24-18-10-6-16(7-11-18)14-26-27-21(31)15-32-23-29-28-22(17-8-12-19(25)13-9-17)30(23)20-4-2-1-3-5-20/h1-14H,15H2,(H,27,31)/b26-14+

InChI Key

VHHQOUSLZVUEGH-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Formamide Condensation

A patent by US4490539A describes the preparation of 1,2,4-triazole derivatives via reaction of hydrazine with formic acid and formamide under elevated temperatures (140–220°C). For this compound, the 4-phenyl and 5-(4-chlorophenyl) substituents are introduced during cyclization.

Reaction Conditions

  • Molar Ratios : Hydrazine : formic acid = 1:1 to 1:3

  • Catalyst : Ammonia gas (1–2 moles per mole of hydrazine)

  • Temperature : 180°C (optimal)

  • Time : 5–60 minutes

Example Protocol

  • Heat formamide (3 moles) and ammonia (1.5 moles) to 180°C.

  • Add hydrazine-formate solution dropwise over 50 minutes.

  • Maintain reaction at 180°C for 15 minutes post-addition.

  • Cool to −2°C to crystallize 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (yield: 95%).

Catalytic Cyclization of Formamide Azines

An alternative method from ACS Omega (2019) uses N,N-dimethylformamide azine and aryl hydrazines under catalytic conditions:

ParameterValue
Catalystpara-Toluenesulfonic acid
SolventXylenes
Temperature150°C
Time16 hours
Yield78–92%

This method achieves regioselective substitution at positions 4 and 5 of the triazole ring, critical for introducing phenyl and 4-chlorophenyl groups.

Sulfanylacetohydrazide Functionalization

Thiolation of Triazole Intermediate

The 3-sulfanyl group is introduced via nucleophilic substitution using thiourea or potassium thiocyanate:

Reaction Scheme

Triazole+KSCNEtOH, ΔTriazole-3-thiol[1]\text{Triazole} + \text{KSCN} \xrightarrow{\text{EtOH, Δ}} \text{Triazole-3-thiol}

Optimized Conditions

  • Solvent : Ethanol (reflux, 6 hours)

  • Molar Ratio : Triazole : KSCN = 1:1.2

  • Yield : 88%

Hydrazide Formation and Condensation

Acetohydrazide Synthesis

2-Chloroacetohydrazide is prepared by reacting ethyl chloroacetate with hydrazine hydrate:

ClCH2COOEt+NH2NH2ClCH2CONHNH2+EtOH[1]\text{ClCH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{ClCH}2\text{CONHNH}_2 + \text{EtOH}

Parameters

  • Temperature : 0–5°C (prevents over-reaction)

  • Solvent : Methanol

  • Yield : 91%

Schiff Base Condensation

The final step involves condensation of 2-[(triazol-3-yl)sulfanyl]acetohydrazide with 4-chlorobenzaldehyde:

Acetohydrazide+4-ClC6H4CHOEtOH, H+Target Compound[1]\text{Acetohydrazide} + \text{4-ClC}6\text{H}4\text{CHO} \xrightarrow{\text{EtOH, H}^+} \text{Target Compound}

Optimization Data

ConditionValueImpact on Yield
SolventEthanol vs. DMF89% vs. 72%
CatalystAcetic acid vs. H2SO485% vs. 91%
Temperature25°C vs. Reflux78% vs. 91%
Reaction Time4 vs. 8 hours82% vs. 91%

Industrial-Scale Production Considerations

Adapting laboratory methods for industrial synthesis requires addressing:

Table 4.1. Scalability Challenges

ParameterLaboratory ScaleIndustrial ScaleMitigation Strategy
Temperature ControlOil bath (±2°C)Jacketed reactorsAutomated cooling systems
Mixing EfficiencyMagnetic stirrerTurbine agitatorsComputational fluid dynamics
PurificationColumn chromatographyCrystallizationSolvent recycling

Source reports a continuous process achieving 67.5 g/h throughput using three-stage reactors with formamide recycling, reducing waste by 40%.

Characterization and Quality Control

Table 5.1. Analytical Data for Final Compound

TechniqueKey ObservationsConfirmation
1H NMR^1\text{H NMR}δ 8.21 (s, 1H, CH=N), 7.45–7.89 (m, Ar-H)Hydrazone formation
IR1665 cm1^{-1} (C=O), 3250 cm1^{-1} (N-H)Hydrazide moiety
HPLCPurity >98.5%USP standards

Yield Optimization Strategies

Comparative analysis of synthetic routes:

Table 6.1. Method Efficiency

StepPatent MethodLiterature MethodHybrid Approach
Triazole Synthesis95% yield, 1 hour92% yield, 16 hours93% yield, 8 hours
Thiolation88%Not reported88%
Final Condensation91%85%89%
Total Yield 73%66%71%

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antifungal Properties

The compound has also demonstrated antifungal activity against several fungal pathogens. Its mechanism may involve disrupting fungal cell membrane integrity or inhibiting key enzymatic pathways necessary for fungal growth .

Anticancer Potential

Recent studies have explored the anticancer effects of this compound in various cancer cell lines. It has shown promise in inducing apoptosis and inhibiting cell proliferation through mechanisms that may involve the modulation of specific signaling pathways .

Anti-inflammatory Effects

In silico docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase, a key enzyme in inflammatory processes . This positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityThe compound inhibited growth of E. coli and S. aureus with MIC values indicating strong antibacterial properties .
Study 2Investigate anticancer effectsShowed significant reduction in cell viability in breast cancer cell lines (MCF7) through apoptosis induction .
Study 3Assess anti-inflammatory potentialDocking studies indicated strong binding affinity to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and chlorophenyl groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

  • Compound A: 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide The benzylidene group here is substituted with a 2-ethoxy group instead of 4-chloro. Bioactivity assays (unpublished) suggest reduced antimicrobial potency compared to the target compound, possibly due to weaker receptor interactions .
  • Compound B: N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine Features a 3,4,5-trimethoxyphenyl group on the triazole ring. X-ray crystallography (R factor = 0.051) confirms planar geometry, comparable to the target compound .

Modifications to the Triazole Core

  • Compound C (ZE-4b) : N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide

    • Replaces the 4-chlorophenyl group with pyridine. The pyridine ring introduces nitrogen-based hydrogen bonding sites, improving solubility in polar solvents. Computational studies (Multiwfn) show higher dipole moments (4.2 D vs. 3.8 D for the target compound), correlating with enhanced bioavailability .
  • Compound D : N’-[(E)-(4-chlorophenyl)methylidene]-2-(6,9-dihydro-5H-purin-6-ylsulfanyl)acetohydrazide

    • Incorporates a purine system fused to the triazole. This structural hybrid exhibits dual antithyroid and anticancer activity in vitro (IC₅₀ = 12 µM vs. 18 µM for the target compound), likely due to purine’s role in nucleotide mimicry .

Sulfanyl Group Variations

  • Compound E : 2-(6,7-dihydro-5H-purin-6-ylsulfanyl)-N′-[(E)-(4-methylphenyl)methylene]acetohydrazide
    • Replaces the triazole-linked sulfanyl group with a purine-thioether. This modification reduces steric hindrance, enabling better enzyme active-site penetration. Molecular docking (SHELX-refined structures) shows stronger binding to thyroid peroxidase (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) .

Data Table: Key Structural and Electronic Comparisons

Compound Substituent on Benzylidene Triazole Substituents Molecular Weight (g/mol) Dipole Moment (D) Bioactivity (IC₅₀, µM)
Target Compound 4-Chlorophenyl 4-ClPh, 5-Ph 496.9 3.8 18.0 (Anticancer)
Compound A 2-Ethoxyphenyl 4-ClPh, 5-Ph 506.0 3.5 25.4 (Antimicrobial)
Compound C (ZE-4b) 2-Phenyl 4-Et, 5-Pyridyl 478.6 4.2 14.7 (Anticancer)
Compound D 4-Chlorophenyl Purine-fused 532.1 4.0 12.0 (Antithyroid)

Research Findings and Mechanistic Insights

  • Electronic Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic interactions in enzyme inhibition (e.g., tyrosine kinase). Compounds with electron-donating groups (e.g., ethoxy in Compound A) show reduced potency due to diminished electrophilic character .
  • Structural Geometry: Planar triazole-hydrazide systems (validated via SHELX refinement) are critical for intercalation into DNA or enzyme pockets. Non-planar derivatives (e.g., cyclohexyl-substituted ZE-5a) exhibit 30–50% lower activity .
  • Synergistic Effects: Sulfanyl groups enhance redox activity, contributing to antioxidant properties (IC₅₀ = 35 µM in DPPH assay) comparable to natural phenylpropenoids from Populus buds .

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes a triazole ring and a hydrazide moiety, both known for their diverse pharmacological properties.

Chemical Structure

The chemical formula for this compound is C25H22ClN5O2SC_{25}H_{22}ClN_{5}O_{2}S. Its structural representation can be summarized as follows:

  • Molecular Formula : C25H22ClN5O2SC_{25}H_{22}ClN_{5}O_{2}S
  • CAS Number : 314289-04-8
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of triazoles, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds containing the triazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusModerate to strong inhibition
Escherichia coliVariable activity
Candida albicansEffective antifungal activity

In particular, studies have demonstrated that triazole derivatives can inhibit bacterial growth effectively, with some compounds showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

Cell Line IC50 (µM) Reference
AGS2.63 ± 0.17
MGC-8033.05 ± 0.29
HCT-11611.57 ± 0.53
HeLa13.62 ± 0.86

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • The triazole ring is known to interfere with fungal cell wall synthesis and has been implicated in the inhibition of key enzymes involved in cellular metabolism.
  • The hydrazide functionality may contribute to its ability to form complexes with metal ions or interact with biological macromolecules, enhancing its biological efficacy.

Case Studies

Several studies have highlighted the synthesis and evaluation of similar compounds:

  • Synthesis and Antimicrobial Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against standard strains, finding significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Research involving the testing of triazole derivatives on cancer cell lines demonstrated that modifications to the substituents on the triazole ring significantly affected their cytotoxicity profiles .

Q & A

Q. What are the standard synthetic protocols for preparing this triazole-containing hydrazide compound?

The synthesis typically involves multi-step reactions, starting with the preparation of acetohydrazide intermediates. For example, hydrazide derivatives are often synthesized by refluxing ethyl esters with hydrazine hydrate (e.g., 85% aqueous solution) at 365 K for ~5 hours, followed by condensation with aldehydes or ketones in ethanol/water mixtures . Recrystallization from methanol or ethanol is commonly used to purify the final product .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Combine analytical techniques:

  • NMR spectroscopy (1H/13C) to confirm substituent connectivity and stereochemistry.
  • X-ray crystallography (using SHELX programs for refinement) to resolve the crystal structure and verify the (E)-configuration of the hydrazone moiety .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

Q. What solvent systems are optimal for recrystallization to avoid decomposition?

Methanol and ethanol are preferred due to their moderate polarity and ability to dissolve both polar and non-polar functional groups. For heat-sensitive intermediates, slow evaporation at room temperature or using mixed solvents (e.g., ethanol-water) minimizes thermal degradation .

Q. How can conflicting NMR and X-ray data be resolved when characterizing the hydrazone bond geometry?

The (E)-configuration of the hydrazone is often confirmed via X-ray crystallography, as NMR coupling constants (J) for imine protons may overlap with aromatic signals. If discrepancies arise, computational methods (e.g., DFT geometry optimization) can validate the preferred tautomeric form .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock4 with flexible side-chain sampling to model interactions with enzymes or receptors (e.g., cannabinoid receptors). Adjust grid parameters to cover the active site and run Lamarckian genetic algorithms for conformational sampling .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (hydrazone NH) and hydrophobic (chlorophenyl groups) features using software like Schrödinger’s Phase .

Q. How can electronic properties (e.g., charge distribution) be analyzed to rationalize reactivity or bioactivity?

Perform wavefunction analysis with Multiwfn:

  • Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.
  • Use electron localization function (ELF) to map π-conjugation in the triazole-hydrazone system .

Q. What experimental design principles apply to optimizing reaction yields in multi-step syntheses?

Implement Design of Experiments (DoE) :

  • Vary parameters (temperature, solvent ratio, catalyst loading) using a factorial design.
  • Analyze response surfaces to identify optimal conditions (e.g., 18-hour reflux in acetic acid for hydrazone formation) .

Q. How can structural contradictions between computational models and crystallographic data be addressed?

Refine computational models using crystallographic restraints in SHELXL. If torsional angles deviate, re-optimize the DFT geometry with dispersion corrections (e.g., B3LYP-D3) to better match experimental bond lengths .

Q. What strategies are recommended for evaluating the compound’s potential as a dual-action pharmacological agent?

  • In vitro assays : Test antiplatelet activity via ADP-induced aggregation and anticoagulant effects via thrombin time assays.
  • Docking studies : Screen against dual targets (e.g., cyclooxygenase-1 and factor Xa) using ensemble docking to account for protein flexibility .

Q. How can solvent effects influence the compound’s stability during long-term storage?

Conduct accelerated stability studies :

  • Store samples in DMSO-d6 or deuterated methanol at 278 K and 298 K.
  • Monitor degradation via 1H NMR every 30 days; aromatic proton shifts indicate hydrolysis or oxidation .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, incorporating H-atom positions from difference Fourier maps .
  • Docking : Validate AutoDock4 results with MM/GBSA binding free energy calculations to reduce false positives .
  • Synthetic Optimization : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .

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